Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
CAS No.: 1788044-11-0
Cat. No.: VC2888120
Molecular Formula: C6H10Cl2N4O2
Molecular Weight: 241.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1788044-11-0 |
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Molecular Formula | C6H10Cl2N4O2 |
Molecular Weight | 241.07 g/mol |
IUPAC Name | methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride |
Standard InChI | InChI=1S/C6H8N4O2.2ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;;/h2-3H,7H2,1H3,(H,8,10);2*1H |
Standard InChI Key | VMHDNUGTKJCALB-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NN=C(C=C1)NN.Cl.Cl |
Canonical SMILES | COC(=O)C1=NN=C(C=C1)NN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a pyridazine derivative characterized by specific functional groups that determine its chemical behavior and applications. The compound is identified by unique registry information and structural elements that distinguish it from related compounds.
Registry and Identification
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is definitively identified through several standardized classification systems used in chemical research and industry. The compound's registry information allows for unambiguous identification across scientific literature and chemical databases.
Parameter | Information |
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CAS No. | 1788044-11-0 |
Molecular Formula | C6H10Cl2N4O2 |
Molecular Weight | 241.07 g/mol |
IUPAC Name | methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride |
The compound is structurally characterized by a pyridazine core with specific functional groups, including a hydrazinyl substituent at the 6-position and a methyl carboxylate group at the 3-position. This distinct arrangement contributes to its chemical reactivity and potential applications in various research contexts.
Structural Relationship to Similar Compounds
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride belongs to a family of pyridazine derivatives that share similar structural elements but differ in their salt forms or specific functional groups. Understanding these relationships helps contextualize the compound's properties and applications.
The compound is closely related to its hydrochloride counterpart (CAS No.: 1313738-63-4, Molecular Formula: C6H9ClN4O2, Molecular Weight: 204.614), which contains only one hydrochloride group. The non-salt form (CAS No.: 123416-16-0, Molecular Formula: C6H8N4O2, Molecular Weight: 168.15332) represents the base compound without the hydrochloride groups . These structural variations affect properties such as solubility, stability, and potentially reactivity in different chemical environments.
Physical and Chemical Properties
The physical and chemical properties of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride determine its behavior in various research applications and influence handling requirements and storage considerations.
Physical Properties
While comprehensive physical property data specifically for the dihydrochloride salt is limited in the available literature, the compound's properties can be inferred from related structures and general principles of physical chemistry.
Property | Value | Notes |
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Physical State | Solid | Typically a crystalline powder |
Color | Not specified in available sources | Likely white to off-white based on similar compounds |
Solubility | Enhanced in polar solvents | The dihydrochloride salt form increases water solubility compared to the free base |
Molecular Weight | 241.07 g/mol | Confirmed from chemical registry data |
The dihydrochloride salt form generally enhances the compound's water solubility compared to the free base form, which is advantageous for various research applications, particularly in biological contexts where aqueous conditions predominate.
Chemical Characteristics
The chemical behavior of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is largely determined by its functional groups and their electronic properties.
The compound contains several key reactive sites:
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The hydrazinyl group (-NHNH2) at the 6-position of the pyridazine ring, which exhibits nucleophilic character
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The methyl carboxylate ester group, which can undergo hydrolysis under appropriate conditions
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The pyridazine ring system, which can participate in various aromatic substitution reactions
The hydrazinyl group exhibits particular reactivity, forming covalent bonds with electrophilic centers in proteins or enzymes, which can inhibit their activity or alter their function. This reactivity underlies many of the compound's potential applications in medicinal chemistry and biological research.
Synthesis and Purification Methods
The preparation of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride typically involves specific synthetic routes followed by purification procedures to ensure high-quality material suitable for research applications.
Synthetic Approaches
Chemical Reactivity and Stability
Understanding the reactivity and stability characteristics of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is essential for both its practical handling and its application in various research contexts.
Stability Characteristics
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride demonstrates specific stability profiles under different conditions:
Proper storage recommendations typically include keeping the compound in tightly closed containers, storing in cool, dry conditions, and protecting from light and moisture to maintain chemical integrity over time.
Reactivity Patterns
The reactivity of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is largely determined by its functional groups:
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The hydrazinyl group exhibits nucleophilic character and can react with electrophilic centers in various molecules, including proteins and enzymes
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This reactivity enables the compound to form covalent bonds that can inhibit enzymatic activity or alter molecular function
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The pyridazine ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to molecular targets within biological systems
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The carboxylate ester group can undergo hydrolysis under appropriate conditions, potentially releasing the corresponding carboxylic acid
These reactivity patterns underlie the compound's utility in medicinal chemistry and organic synthesis, where controlled chemical transformations are essential for developing new molecular entities.
Biological Applications and Mechanism of Action
The structural features of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride confer specific biological activities that make it valuable in pharmaceutical research and development contexts.
Mechanism of Action
The mechanism of action for Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride likely involves:
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Interactions with biological molecules through its pyridazine ring, which can participate in π-π stacking interactions and hydrogen bonding
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These interactions are crucial for binding to molecular targets within biological systems
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The hydrazinyl group's reactivity enables it to form covalent bonds with electrophilic centers in proteins or enzymes
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Such interactions can potentially inhibit enzymatic activity or alter protein function
The compound's structural similarity to other bioactive pyridazine derivatives suggests potential applications in developing compounds with activity against various biological targets, including those relevant to infectious diseases, cancer, and neurological disorders.
Hazard Category | Classification | Hazard Statement |
---|---|---|
Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
These classifications highlight the need for caution when handling the compound to prevent adverse health effects .
Research Applications
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride serves as a versatile chemical building block with applications across several research domains.
Medicinal Chemistry Applications
The compound's structural features make it particularly valuable in medicinal chemistry research:
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It serves as a building block for developing potential therapeutics, where its pyridazine core and functional groups can be modified to optimize biological activity
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The compound can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to molecular targets within biological systems
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These properties make it useful in structure-activity relationship studies aimed at developing compounds with enhanced potency or selectivity
The pyridazine scaffold in general has been explored for developing compounds with diverse biological activities, including antihypertensive, antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis Applications
Beyond medicinal chemistry, Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride has utility in broader organic synthesis contexts:
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The compound can serve as an intermediate in the synthesis of more complex molecules, leveraging its functional groups as handles for further transformations
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Its hydrazinyl group can participate in various condensation reactions to form hydrazones and related derivatives
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The ester group provides opportunities for functionalization through hydrolysis, transesterification, or reduction
These synthetic applications highlight the compound's versatility as a chemical building block in developing diverse molecular architectures.
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